3-O-Benzoyl Diosgenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Benzoyl Diosgenine is a chemical compound whose detailed scientific studies are limited in the current literature. However, understanding similar compounds provides insight into its potential characteristics and applications.
Synthesis Analysis
- Benzoylation reactions, as seen in similar compounds, involve the addition of a benzoyl group. A typical approach might involve the use of reagents such as benzoyl chloride in the presence of a base or a catalyst (Mitsunobu et al., 1976).
Molecular Structure Analysis
- Analysis of benzoyl-substituted compounds often reveals interesting molecular geometries and conformations. For instance, N3-Benzoyl-2',3'-di-O-benzoyluridine, a structurally related compound, exhibits specific conformations in its crystal structure, such as the anti conformation and C3'-endo furanosyl ring form (Kolappan & Seshadri, 1999).
Chemical Reactions and Properties
- Benzoyl compounds often participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution. The presence of the benzoyl group can significantly alter the reactivity of the compound (Yu et al., 2003).
Physical Properties Analysis
- The physical properties of benzoylated compounds, like 3-O-Benzoyl Diosgenine, are often influenced by the presence of the benzoyl group. These properties can include solubility in organic solvents, melting points, and crystalline structures (Kricheldorf et al., 1982).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of 3-O-Benzoyl Diosgenine, would be influenced by the benzoyl group. Benzoyl groups typically make the compound more reactive towards nucleophilic attack and can also affect the acidity of adjacent hydrogen atoms (Escuer et al., 2000).
Scientific Research Applications
1. Chemical Synthesis and Material Science
Benzoyl derivatives, such as benzoyl peroxides and benzoyl-substituted compounds, play a crucial role in chemical synthesis and material science. For example, benzoyl peroxide serves as a polymerization initiator in plastics synthesis and as an active component in acne medication due to its antibacterial properties. Its application extends to the synthesis of plastics, indicating its versatility and importance in chemical engineering and material sciences (Her, Jones, & Wollack, 2014).
2. Corrosion Inhibition
Spirocyclopropane derivatives, including benzoyl-containing compounds, have been identified as effective corrosion inhibitors. These substances are green and environmentally friendly, providing protection for mild steel in acidic solutions. The studies highlight the compounds' effectiveness in inhibiting corrosion, showcasing their potential in industrial applications to extend the life of metal components and structures (Chafiq et al., 2020).
3. Environmental and Safety Applications
The thermal stability and hazards associated with benzoyl peroxide, a compound related to the benzoyl group, have been extensively studied. This research is crucial for ensuring safe storage, transportation, and use of benzoyl peroxide in various industrial applications. Studies focus on understanding the compound's exothermic reactions and providing data necessary for preventing accidents in petrochemical plants (Laiwang, Liu, & Shu, 2019).
4. Analytical and Detection Techniques
Research on benzoyl derivatives also includes the development of analytical methods for detecting and quantifying these compounds in various matrices. For instance, o-benzoyl benzoic acid has been utilized as an electroactive material for the selective determination of Cr (III) ions in pharmaceutical samples and industrial wastewater. This showcases the potential of benzoyl compounds in environmental monitoring and public health (Frag, Mohamed, & Elashery, 2021).
Safety And Hazards
Future Directions
While there is limited information on the future directions of 3-O-Benzoyl Diosgenine, diosgenin has shown promising effects in preclinical studies on various pathologies4. Further well-designed clinical trials are needed to address these effects, as well as a better knowledge of the safety profile of diosgenin4.
properties
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3/t21-,22+,25-,26-,27+,28+,29+,30+,32+,33+,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUJEAGCIAAOMQ-RTDPTVCESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747067 |
Source
|
Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diosgenin benzoate | |
CAS RN |
4952-68-5 |
Source
|
Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.